molecular formula C87H125N21O21 B1591599 N-Acetyl-alpha-aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylleucylvalyltyrosylserine CAS No. 66641-26-7

N-Acetyl-alpha-aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylleucylvalyltyrosylserine

Cat. No.: B1591599
CAS No.: 66641-26-7
M. Wt: 1801.1 g/mol
InChI Key: IUJUQXJOVSWPHY-UHFFFAOYSA-N
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Description

N-acetylated peptides are common in nature. For example, N-acetyl-aspartyl-glutamate (NAAG) is the most abundant dipeptide in the brain, where it acts as a neuromodulator of glutamatergic synapses .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, depending on their amino acid composition and environmental conditions. They can interact with other molecules, break down into individual amino acids, or form larger structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its specific amino acid sequence and structure. These properties can include solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of a peptide depends on its structure and the system in which it is involved. For instance, NAAG acts as a neuromodulator in the brain by activating certain receptors .

Safety and Hazards

The safety and hazards associated with a peptide depend on its specific properties. Some peptides are harmless, while others can be toxic or allergenic. Without specific information on this peptide, it’s difficult to provide accurate safety and hazard information .

Properties

CAS No.

66641-26-7

Molecular Formula

C87H125N21O21

Molecular Weight

1801.1 g/mol

IUPAC Name

3-acetamido-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)

InChI Key

IUJUQXJOVSWPHY-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C

sequence

DRVYXHPFHLLVYS

Origin of Product

United States

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